molecular formula C7H13NO2 B12217957 Ethyl 2-amino-2-cyclopropylacetate

Ethyl 2-amino-2-cyclopropylacetate

Cat. No.: B12217957
M. Wt: 143.18 g/mol
InChI Key: BESPXVHLGXOILQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropylacetate (CAS: 1284942-95-5, C₇H₁₃NO₂) is a cyclopropane-containing amino acid ester with a bicyclic structure featuring an α-amino group and an ethyl ester moiety. It is a chiral building block widely used in asymmetric synthesis, particularly in catalytic reactions to generate enantioselective products. For instance, it demonstrated high reactivity in the Tsuji–Trost α-benzylation reaction, yielding products with good enantioselectivity (up to 92% ee) under optimized conditions . Its cyclopropane ring confers unique steric and electronic properties, distinguishing it from linear or non-cyclopropyl analogs. Notably, it outperformed ethyl valinate in catalytic asymmetric reactions, highlighting the critical role of the cyclopropane substituent .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 2-amino-2-cyclopropylacetate

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4,8H2,1H3

InChI Key

BESPXVHLGXOILQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

  • Cyclopropylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then extracted and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-cyclopropylacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines can lead to the formation of amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Ethyl 2-amino-2-cyclopropylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of cyclopropyl-containing compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclopropylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-Chloro-2-cyclopropylideneacetate

  • Structure : Methyl ester with a cyclopropylidene group and chlorine substituent (CAS: 82979-45-1).
  • Reactivity: Serves as a versatile intermediate for synthesizing spirocyclic compounds, heterocycles (e.g., tetrahydroquinazolinones), and bioactive molecules like tadalafil analogs. Its electron-deficient cyclopropane ring facilitates Michael additions and Grignard reactions .
  • Applications: Used in the synthesis of PDE5 inhibitors and spirocyclopropaneoxazolines, which are absent in Ethyl 2-amino-2-cyclopropylacetate’s applications .
  • Key Difference: The chlorine atom and cyclopropylidene group enhance electrophilicity, enabling diverse cycloaddition reactions, whereas the amino group in this compound supports nucleophilic benzylation.

Ethyl 2-(Cyclopropylamino)-2-(2,4-dichlorophenyl)acetate Hydrochloride

  • Structure: Ethyl ester with a cyclopropylamino group and dichlorophenyl substituent (CAS: 451485-54-4).
  • Reactivity : The dichlorophenyl group introduces steric bulk and lipophilicity, making it suitable for pharmaceutical applications (e.g., kinase inhibitors) .
  • Applications: Primarily used in medicinal chemistry, contrasting with this compound’s role in asymmetric catalysis.
  • Key Difference: The dichlorophenyl substituent drastically alters solubility and target binding compared to the unsubstituted cyclopropane ring in this compound.

Mthis compound Hydrochloride

  • Structure: Methyl ester analog of this compound (CAS: 535936-86-8, C₆H₁₂ClNO₂).
  • Reactivity: Similar amino-cyclopropyl core but reduced steric hindrance due to the smaller methyl ester group.
  • Applications : Used in peptide synthesis and as a precursor for cyclopropane-containing drugs. Its hydrochloride salt improves crystallinity and stability .

Tabular Comparison

Compound CAS Number Molecular Formula Key Functional Groups Applications Reactivity Highlights
This compound 1284942-95-5 C₇H₁₃NO₂ α-Amino, ethyl ester, cyclopropane Asymmetric catalysis, chiral synthesis High enantioselectivity in Tsuji–Trost reactions
Methyl 2-Chloro-2-cyclopropylideneacetate 82979-45-1 C₆H₇ClO₂ Chlorine, cyclopropylidene, methyl ester Spirocycle synthesis, PDE5 inhibitors Electrophilic cyclopropane for cycloadditions
Ethyl 2-(Cyclopropylamino)-2-(2,4-dichlorophenyl)acetate HCl 451485-54-4 C₁₃H₁₆Cl₃NO₂ Dichlorophenyl, cyclopropylamino Medicinal chemistry (kinase inhibitors) Enhanced lipophilicity for target binding
Mthis compound HCl 535936-86-8 C₆H₁₂ClNO₂ α-Amino, methyl ester, cyclopropane Peptide synthesis, drug precursors Improved crystallinity via hydrochloride salt

Research Findings and Trends

  • Steric Effects: this compound’s cyclopropane ring creates a rigid structure that stabilizes transition states in asymmetric catalysis, unlike linear analogs like ethyl leucinate .
  • Electronic Effects: The amino group acts as a nucleophile in benzylation reactions, whereas chlorine in Methyl 2-Chloro-2-cyclopropylideneacetate directs electrophilic reactivity .
  • Pharmaceutical Relevance: Cyclopropane-containing esters are prioritized in drug design for their metabolic stability and conformational restraint. This compound derivatives are explored for CNS-targeting therapies, while dichlorophenyl analogs are optimized for kinase inhibition .

Biological Activity

Ethyl 2-amino-2-cyclopropylacetate, an organic compound with the molecular formula C₇H₁₃NO₂, has garnered attention in recent research for its notable biological activity. This compound features a cyclopropyl group, an amino group, and an ethyl acetate moiety, which collectively contribute to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The ester group is subject to hydrolysis, which can release active metabolites that participate in metabolic pathways.

Research indicates that this compound may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopropylacetic acid. This metabolite could further engage in various biochemical processes, suggesting a multifaceted role in metabolic regulation.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Ethyl 2-amino-2-methylpropanoateMethyl group instead of cyclopropylDifferent steric effects due to branching
Ethyl 2-amino-2-phenylacetateContains a phenyl groupAltered chemical properties and potential applications
Cyclopropylacetic acidFree acid form without the ethoxy groupMore acidic properties, potentially different reactivity

The presence of the cyclopropyl ring in this compound imparts distinctive steric and electronic characteristics that differentiate it from other esters.

Research Findings

Recent studies have explored the compound's potential as a pharmacological agent. For instance, investigations into its interactions with NMDA receptors suggest that it may serve as a ligand modulating neurotransmission pathways . Additionally, the compound's structural features have made it a valuable building block in synthesizing complex organic molecules relevant to medicinal chemistry.

Case Studies:

  • Enzyme Interaction Study : A study demonstrated that this compound acts as a substrate for specific esterases, leading to hydrolysis and subsequent metabolic transformation into cyclopropylacetic acid. This transformation was shown to influence metabolic pathways linked to energy metabolism and cellular signaling.
  • Pharmacological Application : In a pharmacological context, the compound has been investigated for its potential role in drug development targeting neurological disorders due to its interaction with NMDA receptors. Its ability to modulate receptor activity positions it as a candidate for further exploration in neuropharmacology.

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